Cyclopropanecarboxamide, N,N,2,2,3,3-hexamethyl-
CAS No.: 53066-20-9
Cat. No.: VC18916978
Molecular Formula: C10H19NO
Molecular Weight: 169.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53066-20-9 |
|---|---|
| Molecular Formula | C10H19NO |
| Molecular Weight | 169.26 g/mol |
| IUPAC Name | N,N,2,2,3,3-hexamethylcyclopropane-1-carboxamide |
| Standard InChI | InChI=1S/C10H19NO/c1-9(2)7(10(9,3)4)8(12)11(5)6/h7H,1-6H3 |
| Standard InChI Key | AHJWXRDDEGBGBB-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C(C1(C)C)C(=O)N(C)C)C |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
The molecule consists of a cyclopropane ring substituted with six methyl groups and one carboxamide moiety. The carboxamide group (-CONH) is further modified by two methyl substituents on the nitrogen atom, resulting in an N,N-dimethyl configuration . The cyclopropane ring’s 1-position is occupied by the carboxamide group, while the 2- and 3-positions each bear two methyl groups, leading to the systematic name N,N,2,2,3,3-hexamethylcyclopropane-1-carboxamide.
The structural rigidity of the cyclopropane ring, combined with the steric bulk of the methyl groups, creates significant strain energy. This strain influences the compound’s reactivity, stability, and intermolecular interactions. The planar carboxamide group introduces polarity, contrasting with the hydrophobic methyl substituents .
Synonyms and Identifiers
This compound is referenced under multiple designations, including:
Its SMILES notation is CN(C)C(=O)C1C(C)(C)C1(C)C, and the InChIKey is RDTKJSMWDWTJLP-UHFFFAOYSA-N .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 169.264 g/mol | |
| Exact Mass | 169.147 Da | |
| LogP | 1.756 | |
| Topological PSA | 20.3 Ų |
Synthesis and Production
Synthetic Routes
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Cyclopropanation reactions using carbene or metallocarbene intermediates.
-
Ring-straining functionalization of preformed cyclopropane cores .
A plausible route involves the reaction of 2,2,3,3-tetramethylcyclopropanecarbonyl chloride with dimethylamine, followed by purification. Alternatively, electrochemical methods employing sodium iodide and methanol under controlled electrolysis conditions (e.g., 220 mA/cm, Pt anode) could facilitate cyclopropane ring formation .
Challenges in Synthesis
The steric hindrance from the six methyl groups complicates both ring formation and subsequent functionalization. Side reactions such as ring-opening or isomerization are likely under harsh conditions. Optimal yields require low-temperature protocols and inert atmospheres to preserve the strained ring .
Physicochemical Properties
Stability and Reactivity
The compound’s stability is contingent on the balance between ring strain and steric protection. While the methyl groups shield the cyclopropane ring from electrophilic attack, the carboxamide moiety remains susceptible to hydrolysis under acidic or basic conditions. Thermal gravimetric analysis (TGA) of similar compounds suggests decomposition temperatures above 150°C .
Solubility and LogP
With a LogP of 1.756 , the compound exhibits moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate. Aqueous solubility is limited due to the hydrophobic methyl groups, though the carboxamide may engage in hydrogen bonding with polar solvents.
Table 2: Predicted Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Ethanol | 10–15 |
| DMSO | 20–30 |
Applications and Research Significance
Pharmaceutical Intermediates
Cyclopropane derivatives are pivotal in drug design due to their ability to mimic peptide bonds while resisting enzymatic degradation. The hexamethyl configuration may enhance metabolic stability, making this compound a candidate for protease inhibitors or kinase modulators . Patent CA2811895A1 highlights cyclopropanecarboxamides as intermediates in antiviral and anticancer agents .
Materials Science
The rigid cyclopropane core could serve as a building block for high-performance polymers. Its low polar surface area (20.3 Ų) and thermal stability may contribute to materials with tailored dielectric properties or mechanical strength .
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